
L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine is a peptide compound composed of ten amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography).
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides with sulfur-containing amino acids (e.g., cysteine) can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be modified through substitution reactions, often using specific reagents to target particular functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can introduce new functional groups or labels.
Wissenschaftliche Forschungsanwendungen
Chemistry: Studied for its structural properties and interactions with other molecules.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for therapeutic potential, including antimicrobial and anticancer activities.
Industry: Used in the development of peptide-based materials and biotechnological applications.
Wirkmechanismus
The mechanism of action of peptides like L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine involves interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various effects. For example, antimicrobial peptides disrupt bacterial cell membranes, while signaling peptides activate or inhibit cellular receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine: Another peptide with a different sequence but similar structural properties.
L-Isoleucyl-L-lysyl-L-tryptophyl-L-lysyl-L-alanyl-L-isoleucyl-L-leucyl-L-α-aspartyl-L-alanyl-L-valyl-L-lysyl-L-lysyl-L-valyl-L-isoleucinamide: A longer peptide with additional functional groups and potential biological activities.
Uniqueness
L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine is unique due to its specific amino acid sequence, which determines its structural and functional properties. The presence of multiple lysine residues may contribute to its interactions with negatively charged molecules, while the proline residues can influence its conformational stability.
Eigenschaften
CAS-Nummer |
918429-07-9 |
|---|---|
Molekularformel |
C55H95N13O11 |
Molekulargewicht |
1114.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C55H95N13O11/c1-5-35(4)46(60)52(75)64-41(19-9-13-29-59)48(71)61-38(16-6-10-26-56)47(70)62-39(17-7-11-27-57)49(72)65-42(32-34(2)3)53(76)68-31-15-21-45(68)54(77)67-30-14-20-44(67)51(74)63-40(18-8-12-28-58)50(73)66-43(55(78)79)33-36-22-24-37(69)25-23-36/h22-25,34-35,38-46,69H,5-21,26-33,56-60H2,1-4H3,(H,61,71)(H,62,70)(H,63,74)(H,64,75)(H,65,72)(H,66,73)(H,78,79)/t35-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |
InChI-Schlüssel |
KYRFPMCHWHEZHX-YQOXGYPXSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


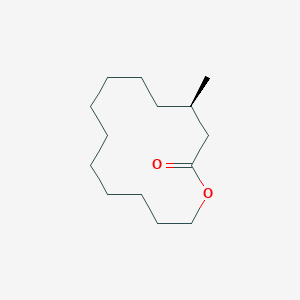
![2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12605455.png)
propanedinitrile](/img/structure/B12605456.png)

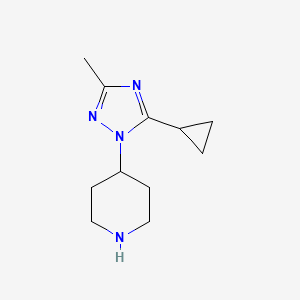
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12605485.png)
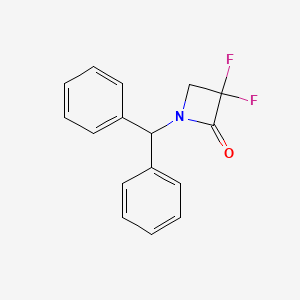
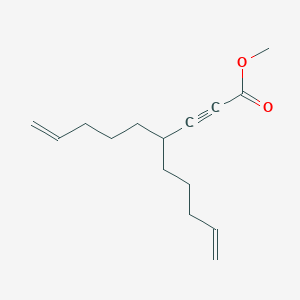
![Methyl 5-[4-(Benzyloxy)phenyl]nicotinate](/img/structure/B12605496.png)

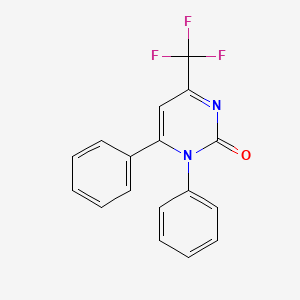
![Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B12605506.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B12605515.png)
![1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)-](/img/structure/B12605523.png)
